3-Chloro-5-nitro-N-phenylbenzamide
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-5-nitro-N-phenylbenzamide typically involves the nitration of 3-chlorobenzamide followed by a coupling reaction with aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for the nitration step, and a suitable coupling agent for the subsequent reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-nitro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 3-Chloro-5-nitro-N-phenylbenzamide involves its interaction with PPARγ. It covalently modifies a cysteine residue in the binding site of PPARγ, leading to the inhibition of this receptor’s activity . This interaction affects various molecular pathways, including those involved in lipid metabolism, glucose homeostasis, and inflammation .
Comparison with Similar Compounds
3-Chloro-5-nitro-N-phenylbenzamide is unique due to its high selectivity and irreversible binding to PPARγ. Similar compounds include:
2-Chloro-5-nitrobenzanilide: Shares structural similarities but differs in its binding affinity and selectivity.
T0070907: Another PPARγ antagonist with a different chemical structure and binding mechanism.
These compounds highlight the specificity and potency of this compound in targeting PPARγ.
Properties
IUPAC Name |
3-chloro-5-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNUJWVZRRQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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